TriGalNAc CBz
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Overview
Description
TriGalNAc CBz is a derivative of N-acetylgalactosamine (GalNAc) and serves as a ligand for the asialoglycoprotein receptor (ASGPR). This compound is primarily used in the field of drug delivery, particularly for mRNA delivery and lysosomal targeted chimerism (LYTAC) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TriGalNAc CBz involves multiple steps, starting from the basic GalNAc structure. The process typically includes the protection of hydroxyl groups, selective deprotection, and subsequent functionalization to introduce the benzyl carbamate (CBz) group. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: TriGalNAc CBz undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound for specific applications
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups .
Scientific Research Applications
TriGalNAc CBz has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Employed in the study of glycoprotein interactions and cellular uptake mechanisms.
Medicine: Utilized in drug delivery systems, particularly for targeting liver cells due to its affinity for the ASGPR.
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
TriGalNAc CBz exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This binding facilitates the uptake of the compound into the cells, where it can deliver its payload, such as mRNA or other therapeutic agents. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which ensures efficient delivery of the compound to the target cells .
Comparison with Similar Compounds
- Tri-GalNAc-COOH
- Tri-GalNAc (OAc)3
- D-MoDE-A
- M-MoDE-A
- Tri-GalNAc-NHS ester
- Tri-GalNAc (OAc)3-Perfluorophenyl
- Tri-GalNAc biotin
- Tri-GalNAc-COOH (acetylation)
Uniqueness: TriGalNAc CBz stands out due to its specific functionalization with the benzyl carbamate group, which enhances its stability and binding affinity for the ASGPR. This makes it particularly effective for targeted drug delivery applications, especially in the context of mRNA and LYTAC studies .
Properties
Molecular Formula |
C34H35NO11 |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dibenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C34H35NO11/c1-22(36)35-28-30(46-33(41)25-17-9-4-10-18-25)29(45-32(40)24-15-7-3-8-16-24)26(21-43-31(39)23-13-5-2-6-14-23)44-34(28)42-20-12-11-19-27(37)38/h2-10,13-18,26,28-30,34H,11-12,19-21H2,1H3,(H,35,36)(H,37,38)/t26-,28-,29+,30-,34-/m1/s1 |
InChI Key |
OZBZNGCNHUNODU-AWVJDWFHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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